molecular formula C10H11NO2 B12638545 1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid CAS No. 1060806-15-6

1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid

Cat. No.: B12638545
CAS No.: 1060806-15-6
M. Wt: 177.20 g/mol
InChI Key: SUTDMQTZKILBJU-UHFFFAOYSA-N
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Description

1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid (CAS# 1060807-03-5) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research . This compound features a cyclopropane ring directly linked to a 2-methylpyridin-4-yl group, a structure often employed to fine-tune the properties of larger molecules. While direct studies on this specific compound are limited, its core structure is closely related to pharmacologically active compounds. For instance, analogous pyridyl-cyclopropanecarboxylic acid derivatives have been investigated as potent agonists for the orphan G-protein-coupled receptor GPR88, a promising target for psychiatric and neurological disorders . Furthermore, the cyclopropanecarboxamide moiety is a critical structural feature in approved therapeutics and research compounds, such as the selective JAK1 inhibitor Filgotinib (GLPG0634), underscoring the importance of this chemical motif in developing enzyme inhibitors . Researchers utilize this chemical as a versatile synthon for designing novel molecular entities. Its structural characteristics also align with compounds that have demonstrated antimicrobial activity in scientific studies, suggesting potential applications in developing anti-infective agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1060806-15-6

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(2-methylpyridin-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H11NO2/c1-7-6-8(2-5-11-7)10(3-4-10)9(12)13/h2,5-6H,3-4H2,1H3,(H,12,13)

InChI Key

SUTDMQTZKILBJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of 2-methyl-4-pyridinecarboxaldehyde with diazomethane under acidic conditions to form the cyclopropane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of flow reactors to ensure consistent quality and yield. The choice of method depends on the desired purity and application of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the carboxylic acid group, though the cyclopropane ring and pyridine moiety remain resistant to typical oxidants. Key reactions include:

  • Potassium permanganate (KMnO₄) : Converts the carboxylic acid to a ketone under acidic conditions.

  • Chromium trioxide (CrO₃) : Achieves similar transformations with controlled selectivity.

Reaction TypeReagentProduct TypeConditions
Oxidation of acidKMnO₄/H₂SO₄Ketone derivativeAcidic aqueous

Reduction Reactions

Reduction typically targets the carboxylic acid group or stabilizes reactive intermediates:

  • Lithium aluminum hydride (LiAlH₄) : Reduces the carboxylic acid to a primary alcohol.

  • Hydrogenation (H₂/Pd/C) : Can reduce the cyclopropane ring to a more stable alkane under high pressure.

Reaction TypeReagentProduct TypeConditions
Reduction of acidLiAlH₄Primary alcoholDry ether

Substitution Reactions

The pyridine moiety enables electrophilic substitution, while the cyclopropane ring participates in nucleophilic reactions:

  • Electrophilic substitution : Pyridine undergoes nitration or halogenation at positions para to the methyl group.

  • Nucleophilic substitution : Cyclopropane carbons react with strong nucleophiles (e.g., Grignard reagents) under basic conditions .

Reaction TypeReagentProduct TypeConditions
Pyridine nitrationHNO₃/H₂SO₄Nitro-substitutedFuming sulfuric acid

Cyclopropanation Reactions

The compound’s cyclopropane ring is synthesized via:

  • Diazoacetate coupling : Reaction of 2-methyl-4-pyridinecarboxaldehyde with tert-butyl diazoacetate under catalytic conditions (e.g., copper(I) triflate) .

  • Asymmetric synthesis : Achieved using chiral catalysts to generate enantiomerically pure cyclopropane derivatives .

Reaction TypeReagentProduct TypeConditions
Cyclopropanationtert-Butyl diazoacetateCyclopropane derivativeCuOTf, THF, RT

Hydrolysis Reactions

Ester derivatives of the compound undergo hydrolysis to regenerate the carboxylic acid:

  • Alkaline hydrolysis : Sodium or potassium hydroxide in aqueous alcohol (e.g., methanol) cleaves ester groups .

Reaction TypeReagentProduct TypeConditions
Ester hydrolysisNaOH/EtOHCarboxylic acidAqueous ethanol

Coupling Reactions

The compound participates in amide bond formation and reductive amination:

  • Amide synthesis : Reaction with amines (e.g., (2S,3S)-2-amino-3-methylpentyl) under coupling agents like HATU .

  • Reductive amination : Formation of amine derivatives using sodium cyanoborohydride .

Reaction TypeReagentProduct TypeConditions
Amide couplingHATU/DIPEAAmide derivativeDMF, RT

Key Mechanistic Insights

  • Stereoselectivity : Cyclopropanation reactions show diastereomeric outcomes influenced by catalyst choice and steric effects .

  • Reactivity trends : The pyridine ring’s electron-deficient nature directs electrophilic substitution to specific positions, while the cyclopropane ring’s strain enables nucleophilic attack .

This compound’s reactivity profile highlights its utility in medicinal chemistry for designing rigid, bioactive scaffolds.

Scientific Research Applications

Medicinal Chemistry

1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid has shown promise in the development of pharmaceutical agents, particularly as a potential anti-cancer drug. Research indicates that compounds with similar structures exhibit inhibitory effects on various kinases, including c-MET, which is implicated in several cancers such as lung, breast, and gastric cancers . The modulation of c-MET kinase activity can lead to the development of targeted therapies for hyperproliferative diseases.

Studies have highlighted the compound's potential biological activities, including:

  • Antimicrobial Properties: The compound exhibits activity against a range of bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects: Preliminary research suggests that it may reduce inflammation, which could be beneficial in treating chronic inflammatory conditions.

Chemical Research

In organic chemistry, this compound is utilized as a reagent and building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation Reactions: Using reagents like potassium permanganate to form oxidized derivatives.
  • Reduction Reactions: Employing lithium aluminum hydride or sodium borohydride for producing reduced forms.

Case Study 1: Anti-Cancer Activity

A study focused on the anti-cancer properties of cyclopropyl derivatives found that compounds similar to this compound exhibited selective inhibition of c-MET kinase activity. The results indicated significant tumor growth suppression in preclinical models of breast and lung cancer .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of pyridine derivatives demonstrated that this compound showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA). This positions the compound as a promising lead for antibiotic development.

Mechanism of Action

The mechanism by which 1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

The pyridine ring’s substitution pattern significantly influences reactivity and biological activity. Comparisons include:

Compound Name CAS RN Substituent Position Molecular Formula Key Properties/Applications
1-(2-Methyl-pyridin-4-yl)-cyclopropanecarboxylic acid 1060806-15-6 2-Me, 4-pyridinyl C₁₀H₁₁NO₂ Drug intermediate; receptor modulation
1-(4-Methyl-pyridin-2-yl)-cyclopropanecarboxylic acid 1060804-89-8 4-Me, 2-pyridinyl C₁₀H₁₁NO₂ Isomer with distinct electronic properties due to pyridine substitution
1-(2-Chloropyridin-4-yl)-cyclopropanecarboxylic acid 1060811-78-0 2-Cl, 4-pyridinyl C₉H₈ClNO₂ Enhanced electrophilicity; used in agrochemicals
  • Electronic Effects : The 2-methyl group in the target compound donates electron density via inductive effects, stabilizing the pyridine ring. In contrast, 2-chloro analogs (e.g., 1060811-78-0) exhibit electron-withdrawing effects, increasing reactivity toward nucleophilic substitution .
  • Biological Relevance : The 2-methylpyridinyl moiety may improve blood-brain barrier penetration compared to bulkier substituents (e.g., 3,4-dichlorophenyl derivatives) .

Cyclopropane Ring Modifications

Variations in the cyclopropane ring’s functional groups alter metabolic stability and synthetic accessibility:

Compound Name CAS RN Cyclopropane Modification Key Findings
This compound 1060806-15-6 -COOH Prone to metabolic ring-opening via β-hydroxylation
1-(2-Methyl-pyridin-4-yl)-cyclopropanamine 1060806-11-2 -NH₂ Higher basicity (pKa ~8.5); used in CNS-targeting probes
1-(2-Methyl-pyridin-4-yl)-cyclopropanecarbonitrile 1427021-86-0 -CN Stabilizes cyclopropane ring against hydrolysis
  • Metabolism : The carboxylic acid group in the target compound undergoes activation to a CoA thioester intermediate, followed by cyclopropane ring cleavage to yield β-hydroxybutyrate . Amine or nitrile derivatives resist this degradation, enhancing pharmacokinetic stability .

Biological Activity

1-(2-Methyl-pyridin-4-YL)-cyclopropanecarboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C₉H₉NO₂
  • Molecular Weight : 163.17 g/mol
  • CAS Number : 484654-49-1

The presence of the pyridine ring and the cyclopropane moiety contributes to its unique chemical properties, potentially influencing its biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its interactions with specific enzymes, suggesting potential roles in modulating enzymatic pathways crucial for disease processes .
  • Antioxidant Activity : It may influence oxidative stress responses by interacting with proteins involved in cellular defense mechanisms, such as the Nrf2 pathway, which regulates antioxidant enzyme expression .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of cyclopropanecarboxylic acids exhibit activity against certain pathogens, indicating a potential application in antimicrobial therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
AntioxidantModulates Nrf2 pathway, enhancing cellular defense against oxidative stress
AntimicrobialExhibits activity against various pathogens

Case Study 1: Enzyme Interaction

A study focused on the compound's ability to inhibit key enzymes involved in metabolic processes. It was found that the compound binds effectively to the active sites of these enzymes, leading to reduced enzymatic activity. This suggests potential therapeutic applications in metabolic disorders.

Case Study 2: Antioxidant Mechanism

In vitro tests demonstrated that this compound activates the Nrf2 signaling pathway, resulting in increased expression of antioxidant genes. This mechanism highlights its potential role in protecting cells from oxidative damage associated with chronic diseases .

Q & A

Q. What are the recommended synthetic routes for 1-(2-methyl-pyridin-4-yl)-cyclopropanecarboxylic acid, and what factors influence yield optimization?

Synthesis typically involves cyclopropanation via [2+1] cycloaddition or alkylation of pyridine derivatives. For example:

  • Cyclopropane ring formation : Use 1,2-dibromoethane or analogous reagents under basic conditions to generate the cyclopropane moiety. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield due to ring strain .
  • Pyridine functionalization : Coupling 2-methylpyridine-4-carboxylic acid with cyclopropane precursors via Pd-catalyzed cross-coupling or nucleophilic substitution. Catalytic systems (e.g., Pd(PPh₃)₄) and protecting groups (e.g., tert-butyl esters) are critical for regioselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

  • NMR : Use deuterated DMSO or CDCl₃ to resolve cyclopropane proton splitting (δ ~1.0–2.5 ppm) and pyridine aromatic signals (δ ~7.0–8.5 ppm). 2D-COSY and HSQC aid in confirming stereochemistry and coupling patterns .
  • Mass spectrometry : High-resolution ESI-MS in negative ion mode detects the deprotonated molecular ion ([M–H]⁻). Fragmentation patterns (e.g., loss of CO₂) validate the carboxylic acid group .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to hydrogen bonding with the carboxylic acid group.
  • Aqueous buffers (pH 6–8) stabilize the compound but may require inert atmospheres to prevent decarboxylation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential pyridine vapor release.
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

  • Crystallization : Use slow evaporation in ethanol/water mixtures to obtain single crystals. Cyclopropane ring distortion may require high-resolution data (≤1.0 Å) for accurate bond-length measurements.
  • Refinement : Employ SHELXL for small-molecule refinement. Challenges include modeling thermal motion in the cyclopropane ring and mitigating twinning in polar space groups .

Q. What computational methods (e.g., DFT, MD) are suitable for studying its electronic properties and reactivity?

  • DFT : Use B3LYP/6-31G(d) to calculate cyclopropane ring strain (~27 kcal/mol) and frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the pyridine moiety’s π-π stacking potential .

Q. How can structure-activity relationship (SAR) studies guide its application in prion disease research?

  • Analog synthesis : Modify the pyridine substituents (e.g., fluorine at position 2) to enhance blood-brain barrier permeability.
  • In vitro assays : Test inhibition of prion protein aggregation using Thioflavin T fluorescence. Correlate cyclopropane rigidity with binding affinity to β-sheet-rich structures .

Q. How should researchers address contradictory data in analytical or biological assays?

  • Analytical conflicts : Cross-validate NMR and LC-MS results with independent synthetic batches. For crystallographic discrepancies, re-refine data using SHELXE to check for missed symmetry .
  • Biological variability : Use orthogonal assays (e.g., SPR and ITC) to confirm binding kinetics. Control for solvent effects (e.g., DMSO concentration ≤0.1%) in cell-based studies .

Methodological Resources

  • Synthesis : Refer to protocols for analogous cyclopropane-carboxylic acids in .
  • Crystallography : Follow SHELX guidelines for data collection and refinement .
  • Safety : Consult SDS sheets for handling carboxylic acids and pyridine derivatives .

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